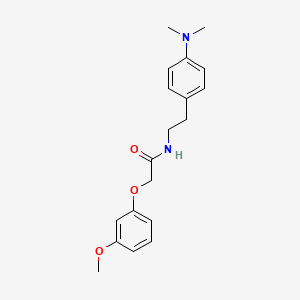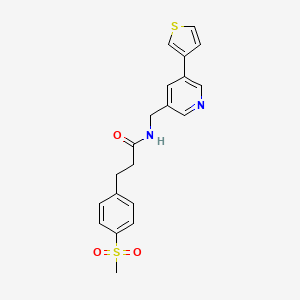
3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a fascinating organic compound. Its complex structure, featuring both aromatic and heterocyclic components, makes it a subject of extensive study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Route 1: : One common synthetic route involves the initial formation of a methylsulfonyl-substituted benzene ring. This is followed by the introduction of a propanamide group, utilizing a series of substitution and coupling reactions. Key reagents often include organometallic catalysts, such as palladium or platinum complexes, and the reaction conditions typically involve inert atmospheres (argon or nitrogen) and moderate to high temperatures (60-120°C).
Route 2: : Another method employs a stepwise synthesis starting from simpler precursors like thiophene and pyridine derivatives. The thiophene ring is first functionalized to include the methylsulfonyl group, followed by the construction of the pyridine ring and subsequent coupling to form the final compound. This route may involve conditions such as solvent choices (like toluene or DMF) and reagents like strong bases (sodium hydride).
Industrial Production Methods: Industrial-scale production often involves optimized versions of these routes with a focus on cost-effectiveness and yield maximization. Continuous flow reactors, advanced catalytic systems, and automated systems are employed to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the nitro groups or convert carbonyl functionalities within the molecule.
Substitution: : Halogenation or nitration can be performed on the aromatic rings, allowing further functionalization.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : N-bromosuccinimide for bromination, nitric acid for nitration.
Major Products Formed: These reactions typically yield derivatives with altered electronic properties, potentially useful for various applications, including drug design or material science.
Applications De Recherche Scientifique
Chemistry:
Used as a precursor in synthesizing more complex organic molecules.
Acts as a ligand in coordination chemistry studies due to its multiple functional groups.
Potential inhibitor of specific enzymes due to its structural motifs, useful in biochemical assays.
Under investigation for its pharmacological properties, potentially useful as an anti-inflammatory or anticancer agent.
Employed in the production of advanced materials, including organic semiconductors.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Often targets proteins or nucleic acids, binding through non-covalent interactions.
Pathways Involved: : May modulate signaling pathways, influence gene expression, or alter enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-(4-Methylsulfonyl)phenyl derivatives: : Share the sulfonylbenzene core but differ in side chains.
N-((5-Phenylpyridin-3-yl)methyl)propanamide: : Lacks the thiophene moiety but similar pyridine scaffold.
Uniqueness: The presence of both thiophene and pyridine rings coupled with a methylsulfonyl group distinguishes 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide from other compounds, contributing to its unique chemical and biological properties.
Hope this satisfies your chemical curiosity. Anything else on your mind?
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-27(24,25)19-5-2-15(3-6-19)4-7-20(23)22-12-16-10-18(13-21-11-16)17-8-9-26-14-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVVAINAFQCHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
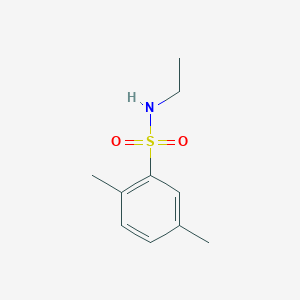
![2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2460626.png)

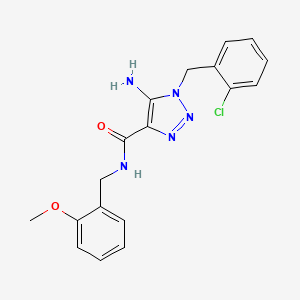
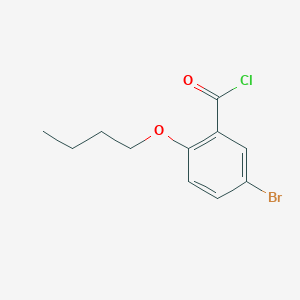
![2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2460633.png)
![6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2460635.png)
![N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2460636.png)
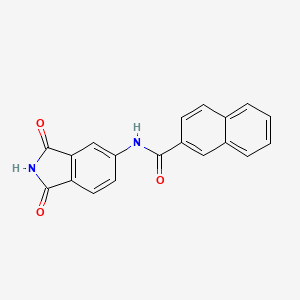
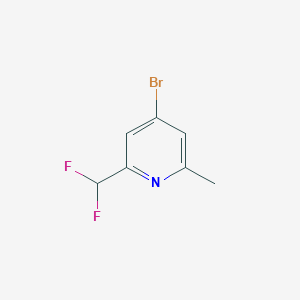
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2460643.png)
![6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2460644.png)
![2-(4-ETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2460646.png)
